Fmoc-N-amido-PEG7-acid is a specialized compound widely utilized in chemical biology and peptide synthesis. It features a polyethylene glycol (PEG) linker that is functionalized with a fluorenylmethoxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. This structure enhances solubility in aqueous environments, making it particularly valuable for various biochemical applications. The compound is classified under small-molecule groups with protective PEG functionalities, specifically designed for use in peptide synthesis and conjugation reactions.
Fmoc-N-amido-PEG7-acid can be sourced from specialized chemical suppliers, including BOC Sciences and MedchemExpress, which provide detailed product specifications and synthesis methods. The compound is identified by its CAS number 1863885-74-8 and has a molecular formula of C32H45NO11, with a molecular weight of 619.70 g/mol .
This compound falls under the category of PEGylated compounds, which are used to improve the pharmacokinetic properties of drugs by increasing their solubility and stability in biological systems. It is also classified as a PROTAC linker, facilitating targeted protein degradation in therapeutic applications .
The synthesis of Fmoc-N-amido-PEG7-acid typically begins with the preparation of a PEG chain, which is then functionalized with an Fmoc-protected amine and a terminal carboxylic acid. This process often involves several steps:
The use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) can facilitate the formation of amide bonds during this process .
The synthesis requires careful control of reaction conditions to avoid side reactions and ensure high yields. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its identity through analytical methods like mass spectrometry .
Fmoc-N-amido-PEG7-acid undergoes several key reactions:
These reactions are essential for creating peptide conjugates or modifying biomolecules for various applications .
The efficiency of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Monitoring reaction progress using techniques like HPLC or mass spectrometry ensures optimal yields and purity .
The mechanism of action for Fmoc-N-amido-PEG7-acid primarily involves its role as a linker in peptide synthesis and drug delivery systems:
This mechanism allows for more effective drug design and delivery strategies by enhancing the pharmacokinetic properties of therapeutic peptides .
Studies have shown that PEGylation can significantly alter the distribution and metabolism of peptides in vivo, leading to improved therapeutic outcomes .
Fmoc-N-amido-PEG7-acid exhibits several notable physical properties:
Key chemical properties include:
These properties make Fmoc-N-amido-PEG7-acid suitable for various scientific applications .
Fmoc-N-amido-PEG7-acid has diverse applications in scientific research:
The strategic incorporation of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus of PEG₇-based linkers enables precise control over amine reactivity during bioconjugation workflows. Fmoc-N-amido-PEG₇-acid (C₃₂H₄₅NO₁₁, MW 619.70 g/mol) features a sterically shielded secondary amine adjacent to the Fmoc moiety, preventing undesired nucleophilic reactions during carboxylate activation steps [1] [3]. This design preserves the orthogonal reactivity of the terminal carboxylic acid (–COOH) while maintaining the amine in a protected state until deliberate deprotection. The electron-rich fluorene system within Fmoc provides strong UV detectability (λₐᵦₛ = 301 nm), facilitating real-time reaction monitoring via HPLC or UV-vis spectroscopy [6]. Crucially, the PEG₇ spacer (17 ethylene oxide units) imparts significant hydrophilicity (logP = 3.51), enhancing aqueous solubility to >50 mg/mL in polar solvents—a critical feature for biomolecular conjugation in physiological buffers [2] [3].
Table 1: Comparative Properties of Fmoc-Protected PEG Spacers
Linker Type | PEG Length (Atoms) | Solubility (H₂O) | Amine Protection | Orthogonal Groups |
---|---|---|---|---|
Fmoc-dPEG₄-acid | 16 | Moderate (≈20 mg/mL) | Fmoc | Carboxylic acid |
Fmoc-dPEG₂-acid | 10 | Low (<10 mg/mL) | Fmoc | Carboxylic acid |
Fmoc-PEG₇-acid | 26 | High (>50 mg/mL) | Fmoc | Carboxylic acid |
The terminal carboxylic acid in Fmoc-N-amido-PEG₇-acid undergoes efficient activation via carbodiimide-based reagents to form O-acylisourea intermediates, enabling amide bond formation with primary amines. Ethyl(dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are widely employed at stoichiometric ratios (1.2–2.0 equiv), generating water-soluble urea byproducts that facilitate purification [1] [2]. To suppress racemization and enhance coupling efficiency, nucleophilic catalysts like N-hydroxysuccinimide (NHS) or 1-hydroxy-7-azabenzotriazole (HOAt) are incorporated (0.2–0.5 equiv), forming stable active esters (e.g., NHS ester t₁/₂ > 4 h at pH 7.4) [3]. Kinetic studies reveal optimal activation occurs in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C, achieving >95% conjugation yields with lysine-containing peptides within 2 hours [3] [8]. Post-activation, the Fmoc group remains intact due to its insensitivity to weakly acidic quenching conditions (e.g., 0.1 M HCl), enabling sequential functionalization cycles.
Table 2: Activators for Terminal Carboxylic Acid Functionalization
Activator | Catalyst/Additive | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|
EDC | NHS | 2–3 h | >95% | Water-soluble urea byproduct |
DCC | HOBt | 4–6 h | 85–90% | High reactivity in organic phases |
HATU | DIEA | 0.5–1 h | >98% | Reduced racemization |
Solid-phase peptide synthesis (SPPS) leverages Fmoc-N-amido-PEG₇-acid as a versatile handle for C-terminal functionalization of resin-bound peptides. Fmoc deprotection is achieved using 20% (v/v) piperidine in DMF (2 × 5 min treatments), liberating the free amine (–NH₂) while forming dibenzofulvene-piperidine adducts (UV-vis λₘₐₓ = 301 nm) [4] [6]. Quantitative deprotection (>99%) is confirmed by UV monitoring at 301 nm, with the PEG₇ spacer minimizing aggregation of hydrophobic peptide chains during elongation [8]. For surface functionalization of biomaterials, alternative deprotection employs 0.25 M NaOH in 1:1 MeOH/H₂O (30 min, 25°C), generating soluble dibenzofulvene for spectrophotometric quantification (ε = 7,800 M⁻¹cm⁻¹ at 301 nm) [6]. This alkaline approach prevents ester hydrolysis in sensitive substrates while enabling precise measurement of peptide loading densities on nanoparticles or hydrogels—critical for optimizing ligand presentation in targeted drug delivery systems [6].
Table 3: Fmoc Deprotection Efficiency Under Different Conditions
Deprotection Reagent | Time | Temperature | Efficiency | Compatibility |
---|---|---|---|---|
20% Piperidine/DMF | 2 × 5 min | 25°C | >99% | SPPS resins |
0.25 M NaOH/MeOH:H₂O (1:1) | 30 min | 25°C | 98% | Biomaterials, hydrogels |
2% DBU/DMF | 10 min | 25°C | 95% | Acid-sensitive substrates |
Orthogonal conjugation strategies exploit the differential reactivity of Fmoc-N-amido-PEG₇-acid’s functional groups for sequential ligations. The terminal carboxylic acid is first activated for amide bond formation with primary amines (e.g., lysine ε-amino groups or N-terminal amines), while the Fmoc-protected amine remains inert [1] [3]. Following purification, the Fmoc group is cleaved to expose the secondary amine, enabling subsequent reactions with:
This sequential approach permits the construction of heterobifunctional scaffolds, such as peptide-drug conjugates where cytotoxic payloads are attached via the carboxylic acid and targeting peptides via the deprotected amine [2] [8]. For ternary conjugates, acid-labile protecting groups (e.g., tert-butyl ester) or photolabile moieties may be incorporated alongside Fmoc, enabling multi-step assemblies without cross-reactivity. The PEG₇ spacer’s flexibility ensures spatial separation between functional domains, minimizing steric interference during conjugation [4] [5].
Table 4: Orthogonal Protection Strategies for Sequential Conjugation
Protection Pair | Cleavage Conditions | Functional Group Exposed | Secondary Reaction |
---|---|---|---|
Fmoc / Carboxylic acid | Piperidine (20% v/v DMF) | Amine | Acylation, sulfonylation |
Fmoc / tert-Butyl ester | TFA (95% v/v) | Carboxylic acid | Amidation |
Fmoc / Azide | Piperidine (20% v/v DMF) | Amine | CuAAC, SPAAC |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9